(8-Fluorocuban-1-yl)methanamine
Description
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Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(4-fluorocuban-1-yl)methanamine |
InChI |
InChI=1S/C9H10FN/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7H,1,11H2 |
InChI Key |
PNRQQYFLVSRYQH-UHFFFAOYSA-N |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45F)N |
Origin of Product |
United States |
Biological Activity
(8-Fluorocuban-1-yl)methanamine is a novel compound derived from the cubane structure, characterized by a unique arrangement of carbon atoms and the presence of a fluorine atom at the 8-position. Its molecular formula, C₈H₉FN, suggests potential pharmacological properties, particularly in neuropharmacology and medicinal chemistry. This article explores the biological activity of (8-Fluorocuban-1-yl)methanamine, synthesizing current research findings and outlining its potential applications.
Structural Overview
The cubane framework provides (8-Fluorocuban-1-yl)methanamine with distinctive chemical properties. The incorporation of fluorine is known to enhance metabolic stability and alter biological activity compared to non-fluorinated compounds. This compound’s structure can be represented as follows:
Biological Activity
The biological activity of (8-Fluorocuban-1-yl)methanamine is still under investigation, but preliminary studies suggest several potential interactions with biological systems:
- Neurotransmitter Interaction : Early research indicates that (8-Fluorocuban-1-yl)methanamine may interact with neurotransmitter systems, potentially influencing neuropharmacological pathways.
- Metabolic Stability : The fluorinated nature of the compound may confer enhanced stability in biological environments, making it a candidate for further pharmacological exploration.
Comparative Analysis with Similar Compounds
To better understand the potential of (8-Fluorocuban-1-yl)methanamine, it is useful to compare it with structurally similar compounds that have been studied for their biological activity. The following table summarizes key features of these compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Fluoro-1-bicyclo[1.1.1]pentanyl methanamine | Bicyclic amine | Compact structure with similar reactivity |
| 2-Fluoroethylamine | Linear amine | Simpler structure; used in pharmaceuticals |
| 4-Fluoroaniline | Aromatic amine | Widely studied for biological activity |
| 5-Fluoroindole | Indole derivative | Known for its role in drug discovery |
These comparisons highlight the unique attributes of (8-Fluorocuban-1-yl)methanamine, particularly its cubane backbone combined with fluorinated amine functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
